![molecular formula C20H17N3O2S2 B2974643 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide CAS No. 477486-64-9](/img/structure/B2974643.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide, also known as BTB-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been recognized for their antioxidant properties. Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound’s structure suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
The thiazole moiety is known to confer antimicrobial and antifungal activities. Compounds like “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide” have been studied for their effectiveness against various bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungals .
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research. The structural features of these compounds, including the one under discussion, allow them to interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This makes them candidates for further investigation as chemotherapeutic agents .
Anti-Inflammatory Activity
The anti-inflammatory potential of thiazole compounds is another area of interest. By modulating inflammatory pathways, these molecules could serve as the basis for new anti-inflammatory drugs, which could be used to treat a variety of chronic inflammatory conditions .
Neuroprotective Effects
Research has indicated that thiazole derivatives may have neuroprotective effects. This is particularly relevant for neurodegenerative diseases, where the prevention of neuronal damage is a key therapeutic goal. The compound could be explored for its potential to protect neural tissue .
Antidiabetic Activity
The thiazole ring is a common feature in many antidiabetic drugs. The presence of this moiety in “N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide” suggests that it may have applications in managing diabetes, possibly through mechanisms involving insulin regulation or glucose metabolism .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties , suggesting potential targets could be enzymes involved in inflammation such as cyclooxygenase (COX) enzymes .
Mode of Action
Similar compounds have shown to inhibit cox enzymes, which are key players in the inflammatory response .
Biochemical Pathways
Given the potential anti-inflammatory properties of similar compounds , it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles .
Result of Action
Similar compounds have demonstrated anti-inflammatory activity, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-12(2)25-14-9-7-13(8-10-14)18(24)23-20-22-16(11-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-12H,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJJPUDLLKUQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-isopropoxybenzamide |
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